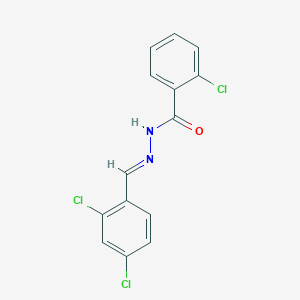![molecular formula C20H14Cl2N2S B3844273 (Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile](/img/structure/B3844273.png)
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile
描述
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a 2-aminothiazole, the thiazole ring can be formed through cyclization reactions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.
Formation of the Prop-2-enenitrile Moiety: The prop-2-enenitrile group can be synthesized through condensation reactions involving appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the thiazole ring with the dichlorophenyl and ethylphenyl groups under specific reaction conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions for scalability.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole or ethyl groups.
Reduction Products: Amines derived from the reduction of the nitrile group.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other thiazole-based compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Potential use in developing enzyme inhibitors for various biological targets.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of (Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The compound’s reactivity in chemical processes would be influenced by the electronic and steric properties of its functional groups.
相似化合物的比较
Similar Compounds
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile: Similar structure but lacks the ethyl group.
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
Structural Complexity: The presence of both dichlorophenyl and ethylphenyl groups makes it unique compared to simpler thiazole derivatives.
The specific combination of functional groups may confer unique biological or chemical properties, making it valuable for specific applications.
属性
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2S/c1-2-13-3-5-14(6-4-13)9-16(11-23)20-24-19(12-25-20)15-7-8-17(21)18(22)10-15/h3-10,12H,2H2,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLVABHSCJVEP-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


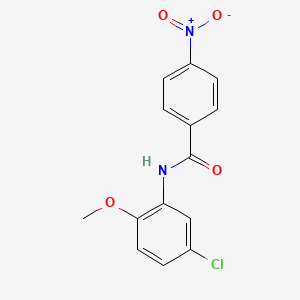
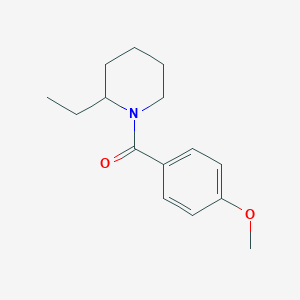
![1-[(4-Chlorophenyl)methylsulfonyl]-3-methoxypropan-2-ol](/img/structure/B3844204.png)
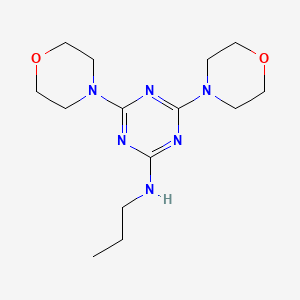
![N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine](/img/structure/B3844210.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B3844222.png)
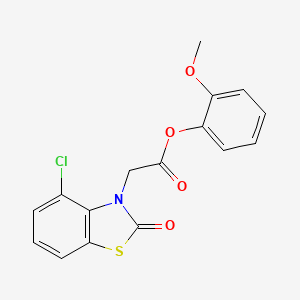
![2-[Bis(prop-2-enyl)amino]-[1]benzothiolo[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)
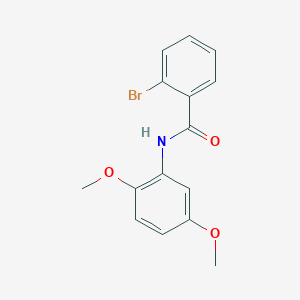
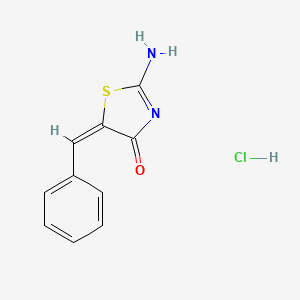
![2-[2-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3844262.png)
![[4-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate](/img/structure/B3844266.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B3844274.png)
